molecular formula C19H24O3 B11164915 4-butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one

4-butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one

Cat. No.: B11164915
M. Wt: 300.4 g/mol
InChI Key: UBEFPYAIMCOTOR-UHFFFAOYSA-N
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Description

4-butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one is a synthetic organic compound belonging to the class of pyranochromenes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one typically involves the condensation of appropriate aldehydes with 4-hydroxycoumarin under acidic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine, and the mixture is refluxed for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4-butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 4-butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butyl-8,8,10-trimethyl-7,8-dihydro-2H,6H-pyrano[3,2-g]chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl group and trimethyl substitution confer unique reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C19H24O3

Molecular Weight

300.4 g/mol

IUPAC Name

6-butyl-2,2,10-trimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one

InChI

InChI=1S/C19H24O3/c1-5-6-7-13-11-16(20)21-18-12(2)17-14(10-15(13)18)8-9-19(3,4)22-17/h10-11H,5-9H2,1-4H3

InChI Key

UBEFPYAIMCOTOR-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=C3CCC(OC3=C2C)(C)C

Origin of Product

United States

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